molecular formula C20H19BrN2O2S B2552636 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1223975-74-3

2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2552636
CAS RN: 1223975-74-3
M. Wt: 431.35
InChI Key: SXRYJCCFDDEQJF-UHFFFAOYSA-N
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Description

The compound "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide" is a heterocyclic compound that appears to be related to a class of compounds with potential antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl, oxazole, and acetamide groups have been synthesized and studied for their biological activities, including antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized to form oxazoles or other heterocycles. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved the use of Gaussian09 software for optimization and the GAR2PED program for potential energy distribution analysis . Another related compound, 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, was synthesized by reacting an oxadiazole derivative with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from computational studies like HOMO and LUMO analysis, which help in understanding the charge transfer within the molecule. The NBO analysis can provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . Additionally, the electrophilicity-based charge transfer method and charge transfer analysis can be used to examine interactions with DNA bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their antimicrobial activity, are often evaluated through biological assays. The title compound in showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compounds in were screened for antimicrobial and hemolytic activity, with variable results. The compound in exhibited moderate antioxidant activity and significant activity against bacterial strains and yeasts. The first hyperpolarizability of some compounds suggests their suitability for nonlinear optical (NLO) studies .

Scientific Research Applications

Thiophene Analogues of Carcinogens

Research into thiophene analogues, which share structural similarities with the specified compound through the presence of aromatic rings and heterocyclic structures, has been conducted to evaluate potential carcinogenicity. These studies involve synthetic analogues of known carcinogens, evaluating their biological activity and potential for causing cancer. The research underscores the importance of understanding the structure-activity relationship in developing safer chemical entities (Ashby et al., 1978).

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen, a common pharmaceutical compound, via advanced oxidation processes (AOPs) highlights the environmental impact and biotoxicity of pharmaceutical derivatives. Research in this area focuses on identifying degradation pathways, by-products, and their effects on the ecosystem, offering insights into the environmental fate of structurally related acetamide compounds (Qutob et al., 2022).

Paracetamol Metabolism and Genetic Differences

Studies on paracetamol, another acetamide derivative, explore the drug's metabolism and the impact of genetic differences on its efficacy and toxicity. This research is crucial for understanding how variations in metabolic pathways influence the safety profile of related acetamide compounds, offering a basis for personalized medicine approaches (Zhao & Pickering, 2011).

Environmental Protection by Adsorptive Elimination

The adsorptive elimination of pharmaceuticals like acetaminophen from water showcases research into methods for mitigating the environmental impact of such compounds. This involves understanding the adsorption mechanisms and identifying effective materials for removing contaminants from aquatic environments, relevant for managing the presence of related compounds in water sources (Igwegbe et al., 2021).

properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13(2)14-6-8-17(9-7-14)23-19(24)12-26-20-22-11-18(25-20)15-4-3-5-16(21)10-15/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYJCCFDDEQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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